3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione

Description

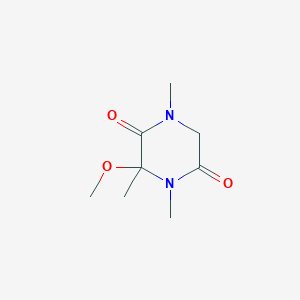

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione (CAS No. 519141-18-5) is a substituted diketopiperazine (DKP) derivative with the molecular formula C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol . Its structure features a piperazine-2,5-dione core substituted with a methoxy group at position 3 and methyl groups at positions 1, 3, and 4 (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,3,4-trimethylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(13-4)7(12)9(2)5-6(11)10(8)3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOTUSZQHDZZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CC(=O)N1C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479825 | |

| Record name | 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519141-18-5 | |

| Record name | 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione involves several steps. One common synthetic route includes the reaction of 1,3,4-trimethylpiperazine-2,5-dione with methanol under specific conditions to introduce the methoxy group at the 3-position. The reaction typically requires a catalyst and controlled temperature to achieve high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications, while in industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Piperazine-2,5-dione Derivatives

Key Observations:

- Methoxy vs.

- Steric and Electronic Effects : Bulky substituents (e.g., benzylidene in or isopropyl in ) reduce conformational flexibility and may influence receptor binding.

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., benzylidene in or fluorobenzyl in ) enhance π-π interactions, which are critical for biological activity.

Physicochemical Properties

Physicochemical parameters such as logP (lipophilicity), polar surface area (PSA) , and solubility are critical for drug-likeness:

Table 2: Physicochemical Comparison

Key Observations:

- The methoxy group in the target compound likely reduces logP compared to analogs with alkyl or aromatic substituents, balancing lipophilicity and solubility .

- Trimethylsilyl derivatives (e.g., ) exhibit higher logP due to hydrophobic silyl groups, limiting aqueous solubility.

Key Observations:

Biological Activity

3-Methoxy-1,3,4-trimethylpiperazine-2,5-dione, also known by its CAS number 519141-18-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with three methyl groups and a methoxy group attached to it. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Anticancer Properties

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer activity. A study highlighted the design and synthesis of various piperazine derivatives, showing promising results against cancer cell lines. The structure of this compound may enhance its efficacy due to increased molecular rigidity and improved bioavailability .

2. Antimicrobial Activity

Initial screenings have suggested that compounds with similar structures possess antimicrobial properties. The presence of the methoxy group may enhance the interaction with microbial targets, leading to increased efficacy against bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to cell proliferation or apoptosis.

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on synthesizing analogs of this compound and evaluating their anticancer properties against different cancer cell lines. The results demonstrated that certain analogs exhibited a higher potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. The findings indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Biological Activities Overview

Q & A

Q. Advanced Research Focus

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to induce asymmetry during nucleophilic substitutions .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers, as seen in spiroheterocycle syntheses .

- Microwave-assisted synthesis : Accelerates kinetic control, favoring one stereoisomer. Evidence shows reduced reaction times (30 min vs. 2 h) improve enantiomeric excess in similar systems .

What protocols are recommended for purifying this compound from reaction mixtures?

Q. Basic Research Focus

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts. Use TLC to monitor fractions .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for scale-up preparations .

How can microwave-assisted synthesis improve the efficiency of forming the piperazine-2,5-dione core?

Advanced Research Focus

Microwave reactors enable rapid, controlled heating, reducing side reactions:

- Reduced reaction time : From hours to minutes (e.g., 30 min for cyclization steps) .

- Higher yields : Uniform heating minimizes decomposition, achieving ~82% yield in analogous dione syntheses .

- Energy efficiency : Lower solvent volumes and targeted thermal profiles enhance sustainability .

What analytical approaches identify unexpected byproducts during synthesis?

Q. Advanced Research Focus

- LC-MS/MS : Detects trace impurities by correlating retention times with mass fragments .

- X-ray photoelectron spectroscopy (XPS) : Identifies elemental composition of insoluble residues.

- Mechanistic studies : Probe reaction intermediates via in-situ IR or NMR to trace byproduct formation pathways .

How do methoxy and methyl groups influence the compound’s reactivity in further modifications?

Q. Basic Research Focus

- Methoxy groups : Electron-donating effects activate adjacent sites for electrophilic substitution but may sterically hinder bulkier reagents .

- Methyl groups : Increase lipophilicity, affecting solubility in polar solvents. Steric shielding can slow nucleophilic attacks on the piperazine ring .

What computational methods predict crystallographic structures and intermolecular interactions?

Q. Advanced Research Focus

- Molecular docking : Simulates binding affinities for biological targets (e.g., enzyme active sites) .

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., hydrogen bonds, π-π stacking) in crystal lattices .

- Molecular dynamics (MD) : Models conformational flexibility in solution, aiding solubility predictions .

How can researchers optimize synthetic protocols for larger-scale batches?

Q. Basic Research Focus

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing exothermic risks during Friedel-Crafts steps .

- In-line purification : Couple reactions with automated chromatography systems for real-time impurity removal .

- Process analytical technology (PAT) : Monitor key parameters (pH, temperature) via sensors to maintain reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.